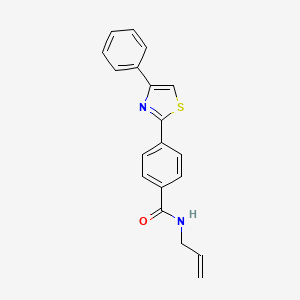

4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide

Description

Properties

IUPAC Name |

4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-2-12-20-18(22)15-8-10-16(11-9-15)19-21-17(13-23-19)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEYRZRUHRUFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide typically involves the reaction of 4-phenyl-2-thiazolylamine with prop-2-enylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, the compound may interact with cellular receptors and ion channels, further contributing to its biological effects .

Comparison with Similar Compounds

Thiazole-Based HDAC and Tubulin Inhibitors

- Compound 2a (7-Mercapto-N-(4-phenyl-2-thiazolyl)heptanamide) : This HDAC inhibitor features a thiol-terminated alkyl chain, enhancing metal-binding capacity for HDAC active-site interaction. In contrast, the target compound’s propenyl group lacks such coordinating groups, suggesting divergent mechanisms .

- Compound 2b ((2-Phenyl-4-thiazolyl)-(3,4,5-trimethoxyphenyl)-methanone): The trimethoxyphenyl group in 2b facilitates tubulin polymerization inhibition.

Benzamide Derivatives with Sulfonamido and Trifluoromethyl Groups

- ML364 (2-[[(4-Methylphenyl)sulfonyl]amino]-N-(4-phenyl-2-thiazolyl)-4-(trifluoromethyl)benzamide): ML364 incorporates a sulfonamido linker and trifluoromethyl group, enhancing hydrophobicity and metabolic stability. The target compound’s propenyl group may confer distinct pharmacokinetics, such as faster metabolism due to allylic oxidation .

Methoxy-Substituted Analogues

Triazole-Thione Derivatives

- Compounds 7–9 (5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones): These triazole-thiones exhibit tautomerism, which stabilizes the thione form via resonance.

Structural and Functional Analysis Table

Mechanistic and Pharmacokinetic Implications

- Target Selectivity : The propenyl group in 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide may confer unique steric and electronic properties, differentiating it from sulphonamide or methoxy-substituted analogues. For example, the allyl chain’s electron-rich double bond could participate in π-π stacking or covalent interactions absent in other derivatives.

- Solubility and Bioavailability : The absence of polar groups (e.g., methoxy in 2b or sulfonamido in ML364) may reduce aqueous solubility, necessitating formulation optimization for in vivo efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide with high purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of thioamides with α-haloketones to form the thiazole core, followed by amide coupling. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thiazole formation .

- Temperature control : Reactions often require reflux (80–120°C) to achieve high yields .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the compound (>95% purity) . Analytical validation : NMR (¹H/¹³C) and LC-MS are essential to confirm structural integrity .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Stability studies should employ:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for thiazole derivatives) .

- Light sensitivity tests : UV-Vis spectroscopy to monitor photodegradation under accelerated light exposure .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

Contradictions may arise from:

- Substituent effects : Minor structural variations (e.g., electron-withdrawing groups on the phenyl ring) can alter target selectivity .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times may skew results. Validate activities using standardized protocols (e.g., NCI-60 panel for cytotoxicity) . Methodological reconciliation : Perform side-by-side comparisons of conflicting studies, controlling for variables like solvent (DMSO concentration ≤0.1%) and endpoint detection methods (MTT vs. ATP assays) .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action?

- Target identification : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein cavities (e.g., EGFR kinase or tubulin binding sites). Focus on hydrogen bonding with thiazole nitrogen and π-π stacking with the benzamide group .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize bioactivity . Validation : Cross-check docking predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What strategies mitigate off-target effects in in vivo studies?

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the propenyl chain to reduce non-specific interactions .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models using radiolabeled analogs .

- CRISPR-Cas9 screening : Identify genetic modifiers of toxicity in human organoids .

Key Recommendations for Researchers

- Synthetic optimization : Prioritize DMF with DMAP catalysis for scalable synthesis .

- Biological validation : Use orthogonal assays (e.g., SPR for binding affinity, flow cytometry for apoptosis) to confirm mechanisms .

- Data transparency : Report full spectral data (NMR, HRMS) and negative results to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.